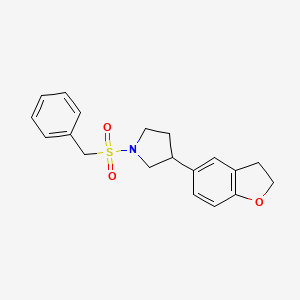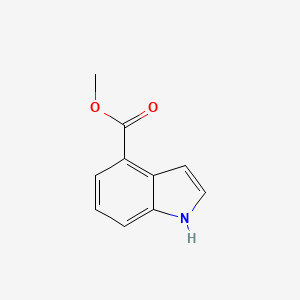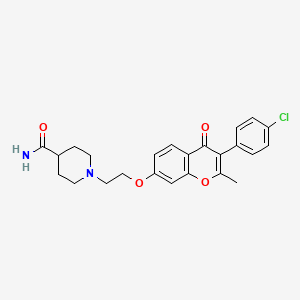
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, the compound “3-(2,3-Dihydro-1-benzofuran-5-yl)propanal” has a molecular formula of C11H12O2 and a molecular weight of 176.21 .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives can also vary greatly. For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary. For example, the compound “3-(2,3-Dihydro-1-benzofuran-5-yl)propanal” has a predicted boiling point of 287.3±9.0 °C and a predicted density of 1.128±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Solvent Selection and Device Optimization
A study presented an approach to solvent selection based on cohesive energy densities, examining the solubilities of specific compounds in various solvents to optimize power conversion efficiencies in a molecular bulk heterojunction system. This methodology could potentially be applied to optimize the solvation and processing conditions of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine in related organic electronic applications (Walker et al., 2011).
Antioxidant Activity Studies
Research into the synthesis and evaluation of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes has been conducted, which could provide a framework for assessing the antioxidant capabilities of compounds like 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine. One of the compounds displayed excellent radical scavenging activity, suggesting that similar structures could have potent antioxidant properties (Lavanya et al., 2014).
Molecular Structure Analysis
Darifenacin hydrobromide, a compound with a similar structural motif to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine, has been analyzed for its molecular structure. The study's insights into molecular conformation and intermolecular interactions could aid in understanding the structural characteristics and potential applications of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine in medicinal chemistry (Selvanayagam et al., 2009).
Synthesis and Functionalization Techniques
The synthesis of highly functionalized pyrrol-2-ones through a multicomponent reaction has been documented, providing valuable insights into the synthesis and potential functionalization approaches for compounds including 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine. This study highlights methods for introducing various functional groups, which could be applicable for designing new derivatives with enhanced properties (Alizadeh et al., 2007).
Anticancer Agent Synthesis
Research into the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents offers a perspective on the medicinal chemistry applications of pyrrolidine derivatives. These findings could suggest potential pathways for developing 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine as a component in anticancer drug design (Redda et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the diverse pharmacological activities of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran compounds with potent biological activities and developing efficient methods for their synthesis.
Eigenschaften
IUPAC Name |
1-benzylsulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-24(22,14-15-4-2-1-3-5-15)20-10-8-18(13-20)16-6-7-19-17(12-16)9-11-23-19/h1-7,12,18H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNIKZMFUMBNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1-benzofuran-5-yl)-1-phenylmethanesulfonylpyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2698592.png)
![5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole](/img/structure/B2698593.png)

![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2698597.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2698598.png)